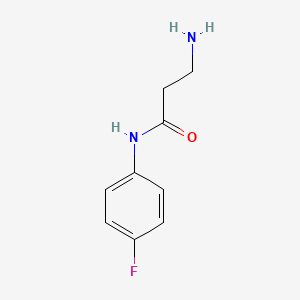

3-Amino-N-(4-fluorophenyl)propanamide

CAS No.: 938515-70-9

Cat. No.: VC8155061

Molecular Formula: C9H11FN2O

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938515-70-9 |

|---|---|

| Molecular Formula | C9H11FN2O |

| Molecular Weight | 182.19 g/mol |

| IUPAC Name | 3-amino-N-(4-fluorophenyl)propanamide |

| Standard InChI | InChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13) |

| Standard InChI Key | FQNWWWPTOXJNJM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)CCN)F |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCN)F |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name is 3-amino-N-(4-fluorophenyl)propanamide, with the SMILES string C1=CC(=CC=C1NC(=O)CCN)F . Key features include:

-

Fluorinated aromatic ring: Enhances lipophilicity and metabolic stability .

-

Amide linkage: Facilitates hydrogen bonding and interactions with biological targets .

-

Primary amine group: Provides sites for chemical modifications .

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 182.19 g/mol |

| Exact Mass | 182.086 Da |

| LogP (Partition Coefficient) | 1.89 |

| Polar Surface Area (PSA) | 55.12 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Spectral Data

-

IR Spectroscopy: Peaks corresponding to N-H (3300–3500 cm), C=O (1650–1750 cm), and C-F (1100–1200 cm) stretches .

-

NMR: NMR (DMSO-d6) signals include δ 7.3–7.6 (fluorophenyl protons), δ 6.5–7.0 (amide NH), and δ 2.5–3.5 (methylene groups) .

Synthesis and Derivatives

Synthetic Routes

The synthesis typically involves:

Key Reaction:

Structural Analogues

Modifications to the core structure yield derivatives with varied properties:

Table 2: Comparison with Analogues

| Compound | Molecular Formula | Unique Feature |

|---|---|---|

| N-(3-Amino-4-fluorophenyl)propanamide | Positional isomer (3-fluoro) | |

| (3R)-3-Amino-3-(4-fluorophenyl)propanamide hydrochloride | Chiral center, hydrochloride salt | |

| 3-Amino-N-(3-fluorophenyl)propanamide | Meta-fluorine substitution |

Applications in Research

Medicinal Chemistry

-

Lead compound optimization: Fluorine substitution improves pharmacokinetics .

-

Peptide mimetics: The amide backbone mimics natural peptides .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume